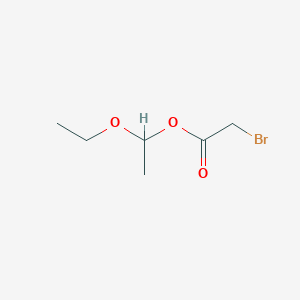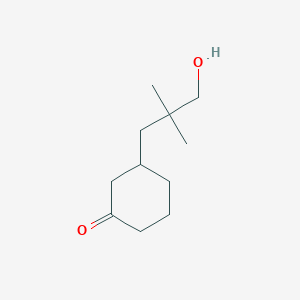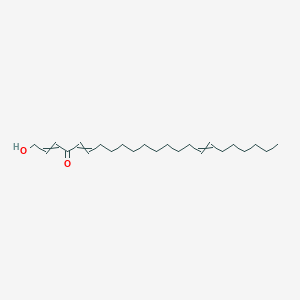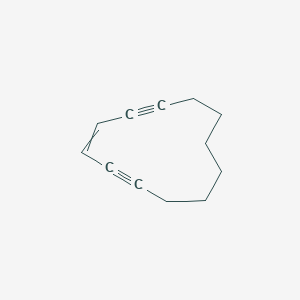
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) is a complex compound that features a platinum center coordinated with diammine, aqua, and N-methyl-2,7-diazapyrenium ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) typically involves the coordination of platinum with the desired ligands under controlled conditions. The process begins with the preparation of N-methyl-2,7-diazapyrenium, which is then reacted with a platinum precursor, such as platinum(II) chloride. The reaction is carried out in an aqueous medium, and ammonia is added to form the diammine complex. The final step involves the addition of water to complete the coordination sphere of the platinum center .
Industrial Production Methods
While specific industrial production methods for Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the oxidation state of the platinum center, affecting the overall stability and reactivity of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands that can substitute the existing ligands. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state platinum complexes, while reduction could result in lower oxidation state species. Substitution reactions yield new platinum complexes with different ligand environments .
科学研究应用
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) has several scientific research applications:
Chemistry: The compound’s unique coordination environment makes it a valuable model for studying platinum-based coordination chemistry and catalysis.
Industry: Its photophysical properties make it suitable for applications in molecular electronics and sensors.
作用机制
The mechanism of action of Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) involves its interaction with DNA and other biomolecules. The compound can bind to DNA, causing structural changes that disrupt its function. This interaction is facilitated by the N-methyl-2,7-diazapyrenium ligand, which enhances the compound’s affinity for DNA. The platinum center plays a crucial role in mediating these interactions, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
N-methyl-2,7-diazapyrenium: A similar compound that lacks the platinum center but shares the N-methyl-2,7-diazapyrenium ligand.
N,N’-dimethyl-2,7-diazapyrenium: Another derivative with two methyl groups on the diazapyrenium core.
Uniqueness
Diammineaqua(N-methyl-2,7-diazapyrenium)platinum(3+) is unique due to its combination of a platinum center with the N-methyl-2,7-diazapyrenium ligand. This combination imparts distinct photophysical and biochemical properties, making it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
129484-61-3 |
|---|---|
分子式 |
C15H19N4OPt+3 |
分子量 |
466.4 g/mol |
IUPAC 名称 |
azane;6-methyl-13-aza-6-azoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene;platinum(2+);hydrate |
InChI |
InChI=1S/C15H11N2.2H3N.H2O.Pt/c1-17-8-12-4-2-10-6-16-7-11-3-5-13(9-17)15(12)14(10)11;;;;/h2-9H,1H3;2*1H3;1H2;/q+1;;;;+2 |
InChI 键 |
RGSHAFOKWBJNRL-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=CN=CC(=C43)C=C2.N.N.O.[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


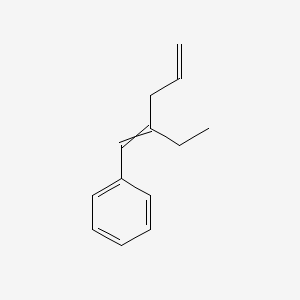
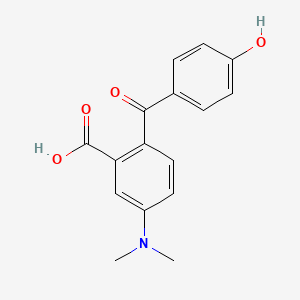
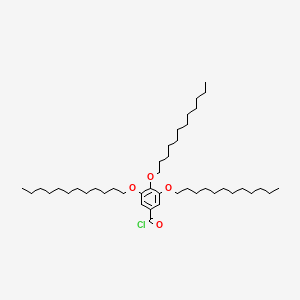
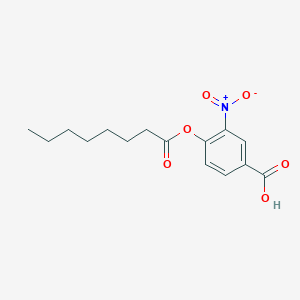
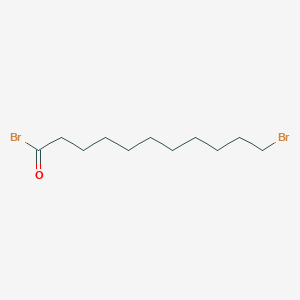
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14292465.png)

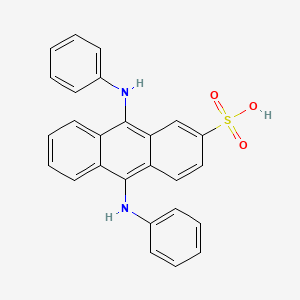
![1-{2-[2-Chloro-4-(ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14292476.png)
